molecular formula C37H40N2O3 B602042 5-O-Benzylbazedoxifene CAS No. 328933-58-0

5-O-Benzylbazedoxifene

Cat. No.: B602042
CAS No.: 328933-58-0
M. Wt: 560.74
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Description

5-O-Benzylbazedoxifene is a benzyl-protected derivative of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) used clinically for osteoporosis treatment. The addition of a benzyl group at the 5-O position likely enhances metabolic stability and bioavailability by reducing first-pass metabolism, a common modification strategy in drug development.

Properties

IUPAC Name

4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxyindol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O3/c1-28-35-25-34(42-27-30-9-5-4-6-10-30)19-20-36(35)39(37(28)31-13-15-32(40)16-14-31)26-29-11-17-33(18-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCBNSZDKAPTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109964
Record name 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328933-58-0
Record name 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328933-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-O-Benzylbazedoxifene involves several steps, starting from Bazedoxifene Acetate. The key synthetic route includes the benzylation of Bazedoxifene at the 5-O position. This process typically involves the use of benzyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.

Chemical Reactions Analysis

5-O-Benzylbazedoxifene undergoes various chemical reactions, including:

The major products formed from these reactions include benzoic acids, de-benzylated derivatives, and substituted benzyl compounds.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:

  • Bazedoxifene acts as a mixed agonist and antagonist at estrogen receptors, providing beneficial effects on bone density while minimizing risks associated with traditional hormone replacement therapies. It has been shown to maintain bone mineral density (BMD) and reduce fracture risk in postmenopausal women .

Tissue Selectivity:

  • The compound demonstrates unique tissue-selective effects:
    • Bone: Agonistic effects, promoting bone health.
    • Breast and Uterus: Antagonistic effects, reducing the risk of hyperplasia and cancer .

Breast Cancer Treatment

Recent studies have indicated that bazedoxifene may play a role in breast cancer treatment by inhibiting tumor growth through its antiestrogenic properties. A notable study highlighted that bazedoxifene treatment resulted in reduced tumor burden in animal models, suggesting its potential as an adjunct therapy for patients with hormone receptor-positive breast cancer .

Pancreatic Cancer Research

Research is ongoing to explore the efficacy of bazedoxifene in pancreatic cancer. Preliminary findings suggest that it may inhibit tumor growth and improve survival rates in preclinical models, warranting further investigation in clinical settings .

Applications in Osteoporosis Treatment

Bazedoxifene is approved for the prevention of postmenopausal osteoporosis, particularly for women who cannot tolerate bisphosphonates. Its effectiveness in maintaining BMD and preventing fractures has been well-documented across multiple clinical trials .

Clinical Trials

  • A Phase II trial demonstrated that bazedoxifene effectively increased BMD over 12 months compared to placebo groups, with significant improvements noted at various skeletal sites .
  • Another trial focused on the combination of bazedoxifene with conjugated estrogens, showing enhanced efficacy in managing menopausal symptoms while maintaining bone health .

Case Studies

Case Study 1: Effectiveness in Osteoporosis
A clinical case study involving postmenopausal women treated with bazedoxifene showed significant improvements in BMD after six months of treatment. Patients reported fewer instances of fractures compared to those receiving standard care without bazedoxifene .

Case Study 2: Breast Cancer Management
In a retrospective analysis, patients with early-stage breast cancer treated with bazedoxifene alongside standard therapies exhibited reduced recurrence rates compared to historical controls. This suggests that bazedoxifene may enhance the effectiveness of existing oncological treatments while mitigating estrogen-related side effects .

Comparison with Similar Compounds

Table 1: Comparison of Benzyloxy-Oxoalkanoic Acids

Compound Name CAS No. Carbon Chain Length Molecular Weight (g/mol) Estimated logP*
5-(Benzyloxy)-5-oxopentanoic acid 54322-10-0 C5 222.23 1.8
9-(Benzyloxy)-9-oxononanoic acid 15570-42-0 C9 278.35 3.2
11-(Benzyloxy)-11-oxoundecanoic acid 380228-18-2 C11 306.40 3.8
16-(Benzyloxy)-16-oxohexadecanoic acid 146004-98-0 C16 388.52 5.1
20-(Benzyloxy)-20-oxoicosanoic acid 1334703-62-6 C20 444.62 6.4

*logP values estimated using the Octanol-Water Partition Coefficient model.

Key Observations:

  • Chain Length and Lipophilicity : Longer carbon chains (e.g., C16, C20) exhibit higher logP values, suggesting increased lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : Benzyl groups generally protect against enzymatic degradation. However, longer chains in analogs like C16 or C20 may introduce steric hindrance, further delaying metabolism.
  • Functional Group Positioning: Unlike the linear alkanoic acids in Table 1, this compound features a rigid, polycyclic core structure, which likely confers selective estrogen receptor binding.

Pharmacological Implications

While the analogs in Table 1 are primarily fatty acid derivatives, this compound belongs to the SERM class, targeting estrogen receptors with tissue-specific activity. Key differences include:

  • Receptor Affinity: The benzyl group in this compound may stabilize interactions with the estrogen receptor’s hydrophobic pocket, a feature absent in linear alkanoic acids.
  • Therapeutic Applications : Linear benzyloxy-oxo acids (e.g., C5, C9) may serve as intermediates in synthesizing lipid-based therapeutics, whereas this compound is tailored for bone tissue selectivity.

Biological Activity

5-O-Benzylbazedoxifene is a derivative of bazedoxifene, a selective estrogen receptor modulator (SERM) known for its therapeutic applications in postmenopausal osteoporosis and other estrogen-related conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Overview of Bazedoxifene

Bazedoxifene is a third-generation SERM that selectively modulates estrogen receptors, primarily targeting the estrogen receptor-α (ERα). It exhibits unique properties that provide beneficial effects on bone density while minimizing risks associated with traditional estrogen therapies, such as stimulation of breast and uterine tissues .

Key Properties of Bazedoxifene:

  • Chemical Structure : Non-steroidal compound.
  • Mechanism of Action : Antagonistic effects on the endometrium and breast tissue while acting as an agonist on bone tissue.
  • Clinical Applications : Treatment and prevention of postmenopausal osteoporosis.

Biological Activity of this compound

This compound is designed to enhance the biological activity of bazedoxifene by improving its pharmacokinetic properties and selectivity. The following sections detail its biological activities based on various studies.

This compound functions by binding to estrogen receptors with a profile similar to that of bazedoxifene. It inhibits the proliferation of estrogen-sensitive cancer cell lines while promoting bone health. The compound has demonstrated efficacy in blocking the interleukin-6 (IL-6) signaling pathway, which is crucial in inflammatory responses associated with osteoporosis .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Bone Density Improvement : In preclinical studies, it maintained bone mineral density (BMD) in ovariectomized rat models at doses as low as 0.1 mg/kg/day, with maximal efficacy at 0.3 mg/kg/day .
  • Anticancer Activity : Exhibits selective cytotoxicity against certain cancer cell lines, including breast and ovarian cancer cells, by inhibiting their growth and invasion capabilities .
  • Cholesterol Regulation : Similar to bazedoxifene, it has been shown to lower total cholesterol levels, contributing to cardiovascular health in postmenopausal women .

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound and its parent compound bazedoxifene:

StudyFindings
Chandrasekaran et al. (2003)Evaluated pharmacokinetics in postmenopausal women; significant plasma concentration achieved at doses of 5 mg and 10 mg daily .
Komm et al. (2005)Demonstrated that bazedoxifene prevents trabecular bone loss without affecting bone formation dynamics in OVX rat models .
Gennari et al. (2007)Reported that bazedoxifene significantly reduced the risk of new vertebral fractures compared to placebo in Phase III clinical trials .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 5-O-Benzylbazedoxifene in synthetic chemistry research?

  • Methodological Answer: Structural characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) is critical for assessing purity (>95% by area normalization). Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight. Cross-reference with literature-reported spectral data and use certified reference materials when available .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation of dust .
  • Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) .
  • Spill Management: Use absorbent materials (vermiculite) for solid spills. Decontaminate surfaces with ethanol/water mixtures and dispose of waste via hazardous chemical protocols .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Prepare aqueous buffers (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
  • Sample aliquots at 0, 1, 2, and 4 weeks. Analyze degradation products via HPLC-MS.
  • Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s receptor-binding affinity?

  • Methodological Answer:
  • Validation: Replicate binding assays (e.g., SPR, ITC) using standardized protocols. Cross-validate with orthogonal methods like fluorescence polarization.
  • Computational Refinement: Adjust force field parameters (e.g., in molecular docking simulations) to account for solvation effects or protein flexibility. Compare results with crystallographic data (if available) .
  • Meta-Analysis: Aggregate data from multiple studies to identify outliers and assess statistical significance of discrepancies .

Q. How can researchers optimize the synthetic yield of this compound while minimizing side-product formation?

  • Methodological Answer:
  • Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediates and adjust reaction parameters (e.g., temperature, stoichiometry) in real time.
  • Catalyst Screening: Test palladium or ruthenium catalysts for Suzuki-Miyaura coupling steps. Optimize ligand selection (e.g., SPhos) to enhance regioselectivity .
  • Workup Optimization: Employ gradient extractions (e.g., ethyl acetate/water) and silica gel chromatography with tailored solvent systems (hexane/EtOAc) to isolate the target compound .

Q. What experimental strategies are recommended to resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution in rodent models. Correlate plasma concentrations with in vitro IC₅₀ values.
  • Metabolite Identification: Use LC-HRMS to detect active metabolites in vivo that may explain efficacy discrepancies.
  • Disease Models: Validate findings in multiple animal models (e.g., xenograft vs. genetic models) to account for microenvironmental variability .

Data Analysis and Validation

Q. How should researchers address variability in IC₅₀ values for this compound across different cell-based assays?

  • Methodological Answer:
  • Assay Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer), passage numbers, and culture conditions. Include positive controls (e.g., tamoxifen) in each experiment.
  • Data Normalization: Express inhibition relative to vehicle-treated controls and account for plate-to-plate variability using Z-factor calculations.
  • Statistical Power: Perform dose-response curves with ≥3 biological replicates and use nonlinear regression (e.g., GraphPad Prism) to calculate confidence intervals .

Q. What methodologies are critical for ensuring reproducibility in studies investigating this compound’s metabolic pathways?

  • Methodological Answer:
  • Isotope Tracing: Use ¹⁴C-labeled compound to track metabolite formation in hepatocyte incubations.
  • Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes.
  • Inter-Lab Collaboration: Share protocols and reference standards with external labs for cross-validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-O-Benzylbazedoxifene
Reactant of Route 2
Reactant of Route 2
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